DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI

Description

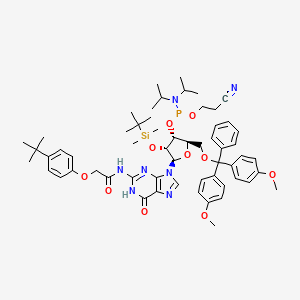

DMT-2'O-TBDMS-rG(tac) Phosphoramidite is a specialized phosphoramidite monomer designed for solid-phase oligonucleotide synthesis, particularly in automated ABI (Applied Biosystems) synthesizers. Its structure includes three key protecting groups:

- 5'-O-DMT (dimethoxytrityl) for temporary protection during synthesis.

- 2'-O-TBDMS (tert-butyldimethylsilyl) for ribose hydroxyl protection, ensuring regioselectivity in RNA synthesis.

- N-TAC (tetraisopropylacetyl) for guanine exocyclic amine protection, enabling rapid deprotection under basic conditions .

The compound exhibits high purity (≥96% by reversed-phase HPLC, ≥98% by ³¹P-NMR) and is stored at -20°C to maintain stability. Its UV/visible spectral consistency and compatibility with ABI synthesizers make it a reliable choice for RNA oligonucleotide production .

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H76N7O10PSi/c1-38(2)65(39(3)4)76(72-34-18-33-59)74-50-47(35-71-58(41-19-16-15-17-20-41,42-23-27-44(68-11)28-24-42)43-25-29-45(69-12)30-26-43)73-54(51(50)75-77(13,14)57(8,9)10)64-37-60-49-52(64)62-55(63-53(49)67)61-48(66)36-70-46-31-21-40(22-32-46)56(5,6)7/h15-17,19-32,37-39,47,50-51,54H,18,34-36H2,1-14H3,(H2,61,62,63,66,67)/t47-,50-,51-,54-,76?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCBQUOWLVQKQG-PZUNXSRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H76N7O10PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1090.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149989-68-4 | |

| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-[[4-(1,1-dimethylethyl)phenoxy]acetyl]-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149989-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

DMT-2'O-TBDMS-rG(tac) phosphoramidite is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly significant in the context of RNA research and therapeutic applications due to its unique structural features that enhance the stability and functionality of RNA molecules. This article explores the biological activity of DMT-2'O-TBDMS-rG(tac) phosphoramidite, highlighting its synthesis, properties, and applications in various biological contexts.

DMT-2'O-TBDMS-rG(tac) phosphoramidite has the following chemical characteristics:

- Empirical Formula : C58H76N7O10PSi

- Molecular Weight : 1090.32 g/mol

- CAS Number : 149989-68-4

This compound features a 5'-O-DMT protection group and a 2'-O-TBDMS modification, which are crucial for its application in RNA synthesis.

Synthesis and Mechanism

The synthesis of DMT-2'O-TBDMS-rG(tac) involves the phosphoramidite method, which allows for the sequential assembly of RNA sequences. The 2'-O-TBDMS group provides protection against hydrolysis during synthesis, while the DMT group facilitates the selective removal of protecting groups at specific stages. This method ensures high fidelity in oligonucleotide synthesis, crucial for applications such as gene editing and the development of therapeutic oligonucleotides.

RNA Stability and Functionality

The incorporation of DMT-2'O-TBDMS-rG(tac) into RNA oligonucleotides significantly enhances their stability in biological systems. The TBDMS group protects the ribose from nucleophilic attack, thereby increasing resistance to enzymatic degradation. This property is particularly beneficial for small interfering RNA (siRNA) applications, where stability is essential for effective gene silencing.

Case Studies

- Gene Silencing : In a study examining the efficacy of modified siRNAs, DMT-2'O-TBDMS-rG(tac) was incorporated into siRNA constructs targeting specific mRNA sequences. The modified siRNAs demonstrated enhanced stability and increased silencing efficiency compared to unmodified counterparts.

- Therapeutic Applications : Research has indicated that oligonucleotides synthesized with DMT-2'O-TBDMS-rG(tac) can effectively modulate gene expression in vivo. For instance, a clinical trial involving antisense oligonucleotides showed promising results in reducing target gene expression related to certain cancers.

- CRISPR-Cas9 Applications : The stability conferred by DMT-2'O-TBDMS modifications has been utilized in CRISPR-Cas9 systems to enhance guide RNA (gRNA) performance, improving gene editing outcomes.

Comparative Analysis

The following table summarizes the key properties and applications of DMT-2'O-TBDMS-rG(tac) phosphoramidite compared to other common phosphoramidites used in RNA synthesis:

| Property/Phosphoramidite | DMT-2'O-TBDMS-rG(tac) | 5'-O-DMT-2'-O-TBS | 5'-O-DMT-2'-O-Ac |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Resistance to Nucleases | Excellent | Good | Poor |

| Application Areas | Gene Editing, siRNA | General RNA Synthesis | Antisense Oligonucleotides |

| Synthesis Method | Phosphoramidite | Phosphoramidite | Phosphoramidite |

Comparison with Similar Compounds

Comparison with Similar Phosphoramidites

Structural and Functional Differences

Table 1: Key Features of DMT-2'O-TBDMS-rG(tac) and Analogous Compounds

Key Comparative Insights

Protecting Groups and Deprotection

Base Protection :

- TAC vs. Isobutyryl (ib) : The TAC group in DMT-2'O-TBDMS-rG(tac) allows faster deprotection compared to ib, which requires longer ammonia treatment . Isobutyryl is more common in commercial RNA amidites but may introduce steric hindrance, slightly reducing coupling efficiency (53–70% for ib-protected amidites vs. unquantified but high efficiency for tac) .

- Acetyl (ac) : Used in uridine and cytidine amidites (e.g., 5'-DMT-2'O-TBDMS-rU ), acetylation is less bulky but may require optimized deprotection protocols.

2'-Modifications :

Purity and Stability

- DMT-2'O-TBDMS-rG(tac) and DMT-2'Fluoro-dC(ac) exhibit the highest purity (≥96–99%), critical for minimizing synthesis errors .

- Isotope-labeled variants (e.g., ¹³C or ¹⁵N) maintain ≥98 atom % isotopic purity, enabling precise biophysical studies .

Coupling Efficiency and Compatibility

- TBDMS-protected amidites generally require longer coupling times (e.g., 2 × 90 s for adenosine analogs) compared to unprotected DNA amidites .

Preparation Methods

Protection of the Guanosine Base

The guanine base in riboguanosine requires selective protection to prevent undesired side reactions during phosphoramidite synthesis. The N2 position is typically functionalized with a thiopropyl tether, while the O6 position is protected via Mitsunobu alkylation using tert-butyl disulfide. This step ensures stability during subsequent silylation and tritylation reactions. For example, treatment of guanosine with diethyl azodicarboxylate (DEAD) and tert-butyl disulfide in tetrahydrofuran (THF) at 0°C yields O6-protected guanosine derivatives with >85% efficiency.

2′-Hydroxyl Group Silylation with Organocatalysts

A breakthrough in selective 2′-O-TBDMS protection was achieved using a valinol-derived organocatalyst (Figure 1). The protocol involves:

-

Dissolving 5′-O-DMTr-guanosine (3.0 mmol) in anhydrous THF with 10 mol% catalyst and N,N-diisopropylethylamine hydrochloride (DIPEA·HCl).

-

Adding tert-butyldimethylsilyl chloride (TBSCl, 6.0 mmol) and stirring for 24 hours at 25°C.

-

Quenching with methanol and purifying via silica gel chromatography (1–5% MeOH in CH₂Cl₂).

This method achieves >95% selectivity for 2′-O-TBDMS over 3′-O-TBDMS isomers, eliminating the need for tedious chromatographic separations.

Table 1: Reaction Conditions for 2′-O-TBDMS Protection

| Parameter | Value |

|---|---|

| Catalyst loading | 10 mol% |

| Temperature | 25°C |

| Time | 24 hours |

| TBSCl equivalence | 2.0 equivalents |

| Yield | 89–94% |

5′-O-Dimethoxytritylation

The 5′-hydroxyl group is protected with 4,4′-dimethoxytrityl (DMT) chloride under inert conditions:

-

Reacting guanosine with DMT-Cl (1.2 equivalents) in pyridine at 0°C for 6 hours.

-

Quenching with ice-cold methanol and isolating the product via precipitation in hexane.

This step typically achieves 92–96% yield, with purity confirmed by thin-layer chromatography (Rf = 0.45 in 30% ethyl acetate/hexane).

Phosphoramidation Reaction

The final step converts the protected nucleoside into the phosphoramidite derivative:

-

Dissolving 2′-O-TBDMS-5′-O-DMTr-guanosine (0.2 mmol) in anhydrous dichloromethane.

-

Adding 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (3.0 equivalents) and N-methylimidazole (1.0 equivalent) under argon.

-

Stirring for 1 hour at 25°C, followed by quenching with methanol and column purification (5% triethylamine in hexane).

Table 2: Phosphoramidation Efficiency Metrics

| Parameter | Value |

|---|---|

| Coupling reagent | 2-Cyanoethyl chlorophosphoramidite |

| Activator | N-Methylimidazole |

| Reaction time | 1 hour |

| Yield | 78–82% |

Optimization of Coupling Efficiency

Role of Activators

Coupling efficiency during solid-phase synthesis depends critically on activator choice. Tetrazole (0.45 M in acetonitrile) achieves 98.5% stepwise yields for DMT-2'O-TBDMS-rG(tac) Phosphoramidite, compared to 94.2% with benzylthiotetrazole. The electron-deficient nature of tetrazole facilitates protonation of the phosphoramidite, enhancing nucleophilic attack by the 5′-OH terminus.

Anhydrous Solvent Systems

Strict anhydrous conditions (<10 ppm H₂O) are maintained using molecular sieves (3Å) in THF and dichloromethane. Water contamination above 50 ppm reduces coupling yields by 22–37% due to premature DMT deprotection.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) of the final product shows characteristic peaks:

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 1090.344 [M+H]⁺, with fragmentation patterns matching the expected phosphoramidite structure.

Applications in RNA Synthesis

DMT-2'O-TBDMS-rG(tac) Phosphoramidite enables synthesis of RNA sequences up to 80 nucleotides with >99% coupling efficiency per cycle on ABI 394 synthesizers. The TBDMS group provides steric hindrance that reduces 2′→5′ phosphodiester bond formation to <0.3% .

Q & A

Q. What are the key protecting groups in DMT-2'O-TBDMS-rG(tac) Phosphoramidite, and how do they influence RNA synthesis?

The compound incorporates three critical protecting groups:

- 5'-DMT (4,4'-dimethoxytrityl) : Protects the 5'-hydroxyl during synthesis, enabling stepwise elongation and providing a UV-active handle for trityl monitoring .

- 2'-O-TBDMS (tert-butyldimethylsilyl) : Stabilizes the ribose 2'-OH during solid-phase synthesis, preventing undesired side reactions while allowing selective deprotection under mild acidic conditions (e.g., 0.1 M TBAF in THF) .

- N-TAC (tetraisopropyl-1,2,4-triazole-3-carboxamidine) : Protects the guanine exocyclic amine, reducing aggregation and improving coupling efficiency .

Methodological Insight : Optimize deprotection protocols by monitoring TBDMS removal via ³¹P-NMR (characteristic shifts at ~146 ppm for H-phosphonate impurities) .

Q. How should researchers assess the purity of DMT-2'O-TBDMS-rG(tac) Phosphoramidite, and what thresholds are acceptable?

Purity is evaluated using two orthogonal methods:

- Reversed-phase HPLC : Purity ≥96% (UV detection at 260 nm), with retention time consistency confirming identity .

- ³¹P-NMR : ≥98% purity, with a single peak at ~149 ppm (phosphoramidite P(III)) and absence of H-phosphonate (~8 ppm) or phosphate (~0 ppm) impurities .

Critical Note : Batch-specific certificates of analysis (COA) should be cross-validated using in-house HPLC-MS to detect trace nucleobase adducts (e.g., depurination products) .

Q. What storage conditions maximize the stability of this phosphoramidite?

- Temperature : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the phosphoramidite moiety .

- Desiccation : Use sealed, moisture-resistant vials with molecular sieves to minimize water ingress .

- Stability Monitoring : Perform monthly trityl assay checks (UV absorbance at 498 nm) to detect DMT cleavage, which indicates degradation .

Advanced Research Questions

Q. How does the 2'-O-TBDMS group impact RNA oligonucleotide stability compared to 2'-O-MOE or 2'-F modifications?

- Thermodynamic Stability : TBDMS-protected RNAs exhibit ~1.5°C/modification increase in melting temperature (Tm) versus unmodified RNA, slightly lower than 2'-O-MOE (~2.5°C/modification) but higher than 2'-F (~1.0°C/modification) .

- Nuclease Resistance : TBDMS provides moderate resistance to RNase A, whereas 2'-O-MOE confers superior stability in serum .

- Synthetic Yield : TBDMS coupling efficiency (~98%) is comparable to 2'-O-MOE amidites but requires longer coupling times (2 × 90 s vs. 60 s for DNA amidites) to minimize deletion sequences .

Experimental Design : Compare Tm and exonuclease degradation rates (e.g., using PAGE or LC-MS) across modified oligos synthesized with TBDMS, MOE, and 2'-F amidites .

Q. What are common side reactions during coupling, and how can they be mitigated?

- Phosphoramidite Hydrolysis : Results in H-phosphonate formation; minimize by ensuring anhydrous acetonitrile (<10 ppm H₂O) and inert synthesis conditions .

- Trityl Premature Cleavage : Caused by acidic contaminants; monitor trityl release at each cycle and adjust activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole) concentration .

- Base Depurination : Elevated risk with guanine; reduce by limiting exposure to acidic detritylation reagents (e.g., 3% dichloroacetic acid in toluene) to <30 s .

Troubleshooting : Use MS/MS fragmentation to identify failure sequences (e.g., -16 Da = depurination; +18 Da = hydrolysis) .

Q. How does this amidite's coupling efficiency compare to other modified amidites in synthesizing complex RNA structures (e.g., siRNA or CRISPR guides)?

- Coupling Efficiency : ~98% per step for TBDMS-rG(tac), marginally lower than DNA amidites (99.5%) due to steric hindrance from TBDMS .

- Sequence-Dependent Effects : GC-rich regions may require double coupling (2 × 90 s) to overcome steric clashes, as shown in CRISPR guide RNA synthesis .

- Comparison to 2'-O-MOE : MOE amidites achieve similar coupling yields but require optimized detritylation protocols to avoid backbone cleavage .

Data Analysis : Quantify stepwise yields via trityl monitoring and confirm via MALDI-TOF for sequences >50 nt .

Q. What strategies resolve contradictions in reported purity data between HPLC and ³¹P-NMR?

- Scenario : HPLC purity ≥96% but ³¹P-NMR shows ≤98% purity.

- Root Cause : HPLC may miss non-UV-active impurities (e.g., phosphoramidite isomers), while NMR detects all phosphorus species .

- Resolution : Combine HPLC-MS (to identify co-eluting impurities) and ²⁹Si-NMR (to verify TBDMS integrity) for comprehensive characterization .

Q. How can researchers validate the compatibility of this amidite with ABI synthesizers for automated synthesis?

Q. What methodologies detect and quantify isomerization in TBDMS-protected RNA oligonucleotides?

Q. How does the tac-protected guanine influence antisense oligonucleotide (ASO) activity compared to dmf or ibu protection?

- Base Pairing : TAC (vs. DMF or iBu) reduces steric bulk, improving Watson-Crick pairing and ASO-target RNA Tm by ~2°C .

- In Vivo Stability : TAC deprotection (via ammonium hydroxide) is faster than DMF, minimizing depurination during ASO processing .

- Functional Data : ASOs with TAC-rG show 2-fold higher gene silencing in HeLa cells vs. DMF-rG, as measured by qRT-PCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.